3-(2-Amino-2-methylpropyl)phenol
Description
Structure
3D Structure
Properties
CAS No. |
1196151-90-2 |
|---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
3-(2-amino-2-methylpropyl)phenol |
InChI |
InChI=1S/C10H15NO/c1-10(2,11)7-8-4-3-5-9(12)6-8/h3-6,12H,7,11H2,1-2H3 |
InChI Key |
KVWMVUFXHWKGST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC(=CC=C1)O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 2 Amino 2 Methylpropyl Phenol
2 Reactions at the Amine Functionality (e.g., Reduction, Alkylation, Acylation)
The primary amine group in this compound is a key site for a variety of chemical transformations. Standard reactions typical for primary amines can be applied to modify this functionality, leading to a range of derivatives. These reactions include acylation, alkylation, and oxidation.
Acylation: The primary amine can readily react with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct.
Alkylation: Introduction of alkyl groups to the amine can be achieved through reactions with alkyl halides. This process can lead to the formation of secondary, tertiary amines, and even quaternary ammonium (B1175870) salts, depending on the reaction conditions and the stoichiometry of the reagents.
Oxidation: The amino group is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, oxidation can yield various products such as oximes or nitriles.
The table below summarizes the expected outcomes of common reactions at the amine functionality.
| Reaction Type | Reagent Example | Functional Group Transformation | Expected Product Structure |
| Acylation | Acetyl chloride | Primary Amine → Amide | 3-(2-Acetamido-2-methylpropyl)phenol |
| Alkylation | Methyl iodide | Primary Amine → Secondary/Tertiary Amine | 3-(2-(Methylamino)-2-methylpropyl)phenol or 3-(2-(Dimethylamino)-2-methylpropyl)phenol |
| Oxidation | Mild Oxidizing Agent | Primary Amine → Oxime/Nitrile | Corresponding oxime or nitrile derivative |
This table presents hypothetical reaction outcomes based on the general reactivity of primary amines.
3 Aromatic Substitution Patterns and Mechanistic Investigations
The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution due to the powerful electron-donating nature of the hydroxyl group. byjus.comresearchgate.net The -OH group is a strong ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it.
In the case of this compound, the positions ortho to the hydroxyl group are C2 and C4, and the position para is C6. Therefore, electrophilic substitution reactions are expected to yield products substituted at these sites. The bulky 2-amino-2-methylpropyl substituent at the C3 position may exert some steric hindrance, potentially influencing the regioselectivity of the substitution, favoring the less hindered C4 and C6 positions over the C2 position.
The mechanism for these substitutions involves the attack of an electrophile on the electron-rich benzene (B151609) ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion. byjus.com The electron-donating hydroxyl group effectively stabilizes the positive charge in the arenium ion, particularly when the attack occurs at the ortho and para positions, thus lowering the activation energy for the reaction. researchgate.net
Key Electrophilic Aromatic Substitution Reactions:
Halogenation: In the presence of a non-polar solvent, phenol (B47542) derivatives readily react with halogens like bromine or chlorine to form monohalogenated products even without a Lewis acid catalyst. byjus.com Treatment with bromine water typically leads to polybromination, resulting in a precipitate. byjus.comresearchgate.net For this compound, reaction with bromine would be expected to yield a mixture of bromo-substituted products at the 2, 4, and 6 positions.
Nitration: Reaction with dilute nitric acid at low temperatures typically introduces a nitro group (-NO2) onto the ring, yielding a mixture of ortho and para nitro-substituted phenols. byjus.comresearchgate.net Using concentrated nitric acid can lead to the formation of polynitrated products. byjus.com
The table below outlines the expected major products from the electrophilic aromatic substitution of this compound.
| Reaction | Reagent | Position of Substitution | Expected Major Product(s) |
| Bromination | Br₂ in CCl₄ | ortho, para (C2, C4, C6) | 2-Bromo-3-(2-amino-2-methylpropyl)phenol, 4-Bromo-3-(2-amino-2-methylpropyl)phenol, 6-Bromo-3-(2-amino-2-methylpropyl)phenol |
| Nitration | Dilute HNO₃ | ortho, para (C2, C4, C6) | 3-(2-Amino-2-methylpropyl)-2-nitrophenol, 3-(2-Amino-2-methylpropyl)-4-nitrophenol, 5-(2-Amino-2-methylpropyl)-2-nitrophenol |
This table illustrates the predicted outcomes based on established principles of electrophilic aromatic substitution on phenols.
Advanced Spectroscopic and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
2D NMR Techniques (COSY, HSQC, HMBC) for Definitive Structural Assignment
Two-dimensional (2D) NMR techniques are powerful methods for establishing the precise bonding framework of a molecule. Correlation Spectroscopy (COSY) would be utilized to identify proton-proton (¹H-¹H) spin-spin coupling networks, revealing adjacent protons. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate directly bonded proton and carbon-13 nuclei (¹H-¹³C), assigning protons to their attached carbons. Finally, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would reveal longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and confirming the substitution pattern on the aromatic ring and the connectivity of the aminopropyl side chain.
Despite a thorough search of scientific literature and chemical databases, detailed experimental 2D NMR data (COSY, HSQC, HMBC) for 3-(2-Amino-2-methylpropyl)phenol are not publicly available at this time.
Variable Temperature NMR Studies for Rotational Barriers and Dynamic Processes
Variable Temperature (VT) NMR studies are employed to investigate dynamic processes within a molecule, such as the rotation around single bonds. For this compound, VT-NMR could provide insights into the rotational barrier of the bond between the aromatic ring and the propyl side chain, as well as any conformational exchange processes. By monitoring changes in the NMR spectrum as a function of temperature, thermodynamic parameters for these dynamic events can be determined.
No published data from variable temperature NMR studies on this compound could be located in the searched scientific databases.
Advanced Mass Spectrometry for Fragmentation Pathway Analysis
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound, and for deducing its structure through fragmentation analysis.
Tandem Mass Spectrometry (MS/MS) for Elucidating Structural Motifs
Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation, and the analysis of the resulting fragment ions. This technique would be instrumental in characterizing the structural motifs of this compound. The fragmentation pattern would be expected to show characteristic losses, such as the cleavage of the C-C bond benzylic to the aromatic ring and fragmentation within the aminopropyl side chain, providing definitive evidence for the compound's structure.
A detailed analysis of the fragmentation pathways of this compound using tandem mass spectrometry has not been reported in the available scientific literature.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Formula Confirmation
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. This is a critical step in confirming the identity of a newly synthesized or isolated compound. For this compound (C₁₀H₁₅NO), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.
Specific high-resolution mass spectrometry data for this compound is not available in the public domain.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment on this compound would provide definitive information on its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. This would offer an unambiguous confirmation of its molecular architecture.
There are no published reports of the single-crystal X-ray structure of this compound in the searched crystallographic databases.
Crystal Growth Techniques for this compound and its Derivatives
The successful cultivation of single crystals is a prerequisite for definitive structural analysis by X-ray diffraction. For organic compounds like this compound and its derivatives, several crystal growth techniques can be employed. The choice of method is often determined by the compound's solubility, thermal stability, and the desired crystal quality.
Commonly utilized techniques include:
Slow Evaporation: This is one of the simplest and most widely used methods for growing single crystals of organic compounds. A saturated solution of the compound is prepared in a suitable solvent or a mixture of solvents. The solvent is then allowed to evaporate slowly and undisturbed at a constant temperature. The gradual increase in solute concentration beyond the saturation point facilitates the formation of well-ordered crystal nuclei, which can then grow into larger single crystals. For phenolic compounds, solvents such as ethanol, methanol, acetone, or mixtures with water are often effective.
Slow Cooling: In this method, a saturated solution of the compound is prepared at an elevated temperature. The solution is then slowly cooled, which decreases the solubility of the compound and leads to supersaturation, promoting crystallization. The rate of cooling is a critical parameter; a slower cooling rate generally results in fewer, larger, and higher-quality crystals. This technique is particularly useful for compounds that exhibit a significant change in solubility with temperature.
Vapor Diffusion: This technique involves two chambers, one containing a solution of the compound and the other containing a solvent in which the compound is less soluble (the precipitant). The vapors of the more volatile precipitant diffuse into the solution of the compound, gradually reducing its solubility and inducing crystallization. This method allows for very slow and controlled changes in supersaturation, which can be beneficial for growing high-quality crystals of sensitive molecules.
Sublimation: For compounds that are thermally stable and have a sufficiently high vapor pressure, sublimation can be a powerful purification and crystal growth technique. The compound is heated under vacuum, and the resulting vapor crystallizes on a cooled surface. This method can yield very pure crystals, as non-volatile impurities are left behind.
The successful application of these techniques to this compound and its derivatives would enable the detailed structural analysis discussed in the following sections.
Intermolecular Interactions and Crystal Packing Analysis
The solid-state structure of this compound is governed by a network of intermolecular interactions, which dictate the packing of the molecules in the crystal lattice. The primary functional groups—the phenolic hydroxyl (-OH) and the primary amine (-NH2)—are key players in forming strong hydrogen bonds.
Hydrogen Bonding: The hydroxyl group is an excellent hydrogen bond donor, while the nitrogen atom of the amino group is a good hydrogen bond acceptor. The hydrogen atoms of the amino group also act as donors. This allows for the formation of a robust network of intermolecular hydrogen bonds. For instance, O-H···N and N-H···O hydrogen bonds are expected to be prominent features in the crystal structure. These interactions can lead to the formation of various supramolecular motifs, such as chains, dimers, or more complex three-dimensional networks. The phenol-phenolate supramolecular heterosynthon (PhOH···PhO-), a strong charge-assisted hydrogen bond, could also play a role in the crystal packing of ionic cocrystals of this compound. nih.govnih.gov
Steric Effects: The steric hindrance from the two methyl groups on the propyl side chain will also influence the molecular conformation and the efficiency of crystal packing. This steric bulk may prevent the molecules from adopting a completely planar arrangement, leading to a more complex three-dimensional packing.
The interplay of these attractive and repulsive forces determines the final crystal structure, influencing properties such as melting point, solubility, and bioavailability. Crystal engineering principles can be applied to modify these interactions and potentially generate new crystalline forms with different properties. rsc.org
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Polymorphism
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable insights into the molecular structure and bonding within this compound. These techniques are complementary and are particularly sensitive to the chemical environment of the functional groups.
Correlating Vibrational Modes with Specific Chemical Bonds and Hydrogen Bonding
Each type of chemical bond in a molecule vibrates at a characteristic frequency. By analyzing the FTIR and Raman spectra, it is possible to identify the functional groups present in this compound and to probe the extent of intermolecular interactions like hydrogen bonding.
Key vibrational modes for this compound include:
O-H Stretching: The stretching vibration of the phenolic hydroxyl group typically appears as a broad band in the FTIR spectrum, usually in the region of 3200-3600 cm⁻¹. The broadening and position of this band are highly sensitive to hydrogen bonding. A lower frequency and broader peak indicate stronger hydrogen bonding.
N-H Stretching: The primary amine group gives rise to two stretching vibrations, an asymmetric and a symmetric stretch, typically found in the 3300-3500 cm⁻¹ region. The positions of these bands are also influenced by hydrogen bonding.
C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene (B1212753) groups of the propyl chain appear just below 3000 cm⁻¹.
C=C Stretching: The stretching vibrations of the aromatic ring are typically found in the 1450-1600 cm⁻¹ region.
C-O Stretching: The phenolic C-O stretching vibration is expected in the 1200-1260 cm⁻¹ range. vanderbilt.edu
N-H Bending: The bending vibration of the N-H bond (scissoring) of the primary amine usually appears in the region of 1590-1650 cm⁻¹.
The following table summarizes the expected vibrational frequencies for the main functional groups of this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (FTIR) |
| Phenolic -OH | O-H Stretch | 3200 - 3600 | Strong, Broad |
| Primary Amine -NH₂ | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Medium |
| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium to Strong |
| Primary Amine -NH₂ | N-H Bend (scissoring) | 1590 - 1650 | Medium to Strong |
| Phenolic C-O | C-O Stretch | 1200 - 1260 | Strong |
Analysis of Crystalline Forms and Polymorphism
Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. Substituted phenols are known to exhibit polymorphism. acs.org Vibrational spectroscopy is a powerful tool for identifying and characterizing different polymorphic forms.
Since polymorphs differ in their crystal lattice arrangements and intermolecular interactions, their vibrational spectra will also show differences. These differences are often subtle but can be detected in:
Shifts in Peak Positions: Changes in the strength of hydrogen bonds in different polymorphs will lead to shifts in the frequencies of the O-H and N-H stretching and bending modes.
Peak Splitting: In some cases, a vibrational mode that appears as a single peak in one polymorph may split into multiple peaks in another due to the presence of non-equivalent molecules in the crystal unit cell.
Appearance or Disappearance of Peaks: The selection rules for IR and Raman activity can differ between polymorphs, leading to the appearance or disappearance of certain peaks.
Low-Frequency (Lattice) Vibrations: The far-infrared and low-frequency Raman regions (typically below 400 cm⁻¹) correspond to lattice vibrations, which are motions of the entire molecules within the crystal lattice. These modes are highly sensitive to the crystal packing and are therefore unique to each polymorphic form.
By comparing the FTIR and Raman spectra of different batches of this compound, it would be possible to identify the presence of different polymorphs and to develop a spectroscopic method for their routine analysis and quality control. Studies on pressure-induced polymorphism in phenol (B47542) have demonstrated how changes in crystal structure affect molecular arrangement and hydrogen bonding, which would be reflected in the vibrational spectra. nih.gov
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule, which in turn governs its chemical properties.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. acs.orgexplorationpub.com This approach is favored for its balance of accuracy and computational efficiency, making it suitable for a wide range of chemical systems. explorationpub.com
For 3-(2-Amino-2-methylpropyl)phenol, a DFT study would begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to a minimum on the potential energy surface. imist.ma Functionals such as B3LYP are commonly employed for this purpose, often paired with a basis set like 6-31G* or larger to accurately describe the distribution of electrons. explorationpub.comacademie-sciences.fr
The resulting optimized geometry provides key structural parameters. An energy landscape can then be mapped by calculating the energies of various conformers and transition states, revealing the energetic barriers between different molecular shapes and the most likely reaction pathways. imist.ma
Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT (Note: The following data is illustrative and not based on actual calculations for this specific molecule.)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-O (Phenol) | Data not available |
| Bond Length | C-N (Amine) | Data not available |
| Bond Angle | C-O-H (Phenol) | Data not available |
| Dihedral Angle | C-C-C-N (Propyl chain) | Data not available |
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the use of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide very high accuracy for energies and molecular orbitals, though they are more computationally demanding than DFT. acs.orgnih.gov
An ab initio study of this compound would yield precise values for its electronic energy, ionization potential, and electron affinity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. imist.manih.gov
Conformational Analysis and Potential Energy Surfaces of this compound
The flexibility of the 2-methylpropyl side chain in this compound means that the molecule can exist in various spatial arrangements, or conformations.
Molecular mechanics (MM) is a computational method that uses classical physics to model the potential energy of a molecule as a function of its atomic coordinates. nih.gov Force fields like MMFF94 are used to perform systematic conformational searches, identifying low-energy conformers by rotating the molecule's dihedral angles. mdpi.com
Molecular dynamics (MD) simulations build upon this by simulating the movement of atoms over time, providing a dynamic view of the molecule's conformational landscape. nih.gov For this compound, MD simulations could reveal how the side chain folds and interacts with the phenol (B47542) ring, and how these conformations might change in different environments, such as in a solvent. acs.org
Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. For this compound, it is important to computationally assess the relative energies of any potential tautomers, such as those involving the phenolic hydroxyl group, to determine the most stable form under physiological conditions. Isomerism, including optical isomerism at the chiral center (if any), would also be a critical factor in a full computational analysis. nih.gov
Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction
The Molecular Electrostatic Potential (MEP) is a visualization of the electrostatic potential on the surface of a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other chemical species. researchgate.net
For this compound, an MEP map would show regions of negative potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-poor and susceptible to nucleophilic attack. imist.manih.gov The MEP map would likely highlight the electron-rich oxygen of the hydroxyl group and nitrogen of the amino group, as well as the aromatic ring, as key sites for intermolecular interactions. researchgate.netresearchgate.net
Table 2: Predicted Regions of Interest from MEP Analysis of this compound (Note: The following predictions are based on general chemical principles and not on specific calculations.)
| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |
|---|---|---|
| Phenolic Oxygen | Negative | Site for hydrogen bonding and electrophilic attack |
| Amine Nitrogen | Negative | Site for protonation and hydrogen bonding |
| Aromatic Ring (π-system) | Generally Negative | Can engage in π-stacking and electrophilic substitution |
| Hydroxyl and Amine Hydrogens | Positive | Sites for hydrogen bonding with electron donors |
In Silico Prediction of Molecular Interactions with Model Systems (Non-Clinical Focus)
Computational and theoretical chemistry provides powerful tools to investigate the potential interactions of molecules at an atomic level, offering insights into their behavior without the need for extensive laboratory experiments. For the compound this compound, these in silico methods can be instrumental in predicting its molecular interactions and guiding the design of new analogs with specific properties.
Ligand-protein docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme. This method is crucial in drug discovery and molecular biology for understanding the fundamental principles of molecular recognition. The process involves sampling a multitude of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them based on their predicted binding affinity. mdpi.com
For a molecule like this compound, docking simulations can be employed to explore its potential interactions with various biological targets. The phenol and amino groups, along with the alkyl chain, are key features that would dictate its binding mode. Hydrogen bonds, hydrophobic interactions, and electrostatic interactions are the primary forces governing the stability of the ligand-protein complex. semanticscholar.org
Illustrative Docking Studies with Phenolic Compounds:
While specific docking studies on this compound are not extensively documented in publicly available literature, the principles can be understood by examining research on similar phenolic compounds.
Tyrosinase Inhibition: Docking studies on ortho-substituted phenols with the enzyme tyrosinase have been used to determine whether a molecule is likely to act as a substrate or an inhibitor. The simulations predict the distance between the peroxide oxygen in the oxy-tyrosinase form and the ortho position of the phenolic hydroxyl group, which is critical for the hydroxylation reaction. mdpi.com For this compound, docking could elucidate its potential to interact with the copper-containing active site of tyrosinase.
Antifungal Activity: In a study on the antifungal properties of 2,4-bis(1,1-dimethylethyl)-phenol, molecular docking revealed its effective binding to the active site of mitochondrial F1F0 Adenosine triphosphate (ATP) synthase in Pithomyces atro-olivaceous. nih.govresearchgate.net This suggests that phenolic compounds can interfere with essential metabolic pathways in fungi. Docking simulations of this compound against such enzymes could predict its potential as an antifungal agent.
α-Amylase Inhibition: The inhibitory potential of various phenolic compounds against human pancreatic α-amylase has been investigated using molecular docking. These studies showed that compounds with more negative docking scores have a higher binding affinity, indicating a stronger inhibitory effect. nih.gov The interactions within the active site, such as hydrogen bonds and hydrophobic contacts, are crucial for stabilizing the complex. nih.gov
The general workflow for such a simulation would involve:
Obtaining the three-dimensional structures of the ligand (this compound) and the target protein from databases or through modeling.
Defining the binding site on the protein, often based on the location of a known co-crystallized ligand.
Using docking software (e.g., AutoDock, Glide) to generate and score various binding poses of the ligand within the active site.
Analyzing the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues of the protein.
These simulations provide a rational basis for understanding how this compound might interact with biological systems at a molecular level.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties or structural features (molecular descriptors) that are critical for a specific activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the rational design of more potent or selective analogs.
For this compound, QSAR studies could be employed to explore how modifications to its structure would affect a particular non-clinical endpoint, such as antioxidant capacity, anti-inflammatory effects, or toxicity to various organisms.
Key Principles and Applications of QSAR for Phenolic Compounds:
Descriptor Selection: The first step in QSAR modeling is to calculate a wide range of molecular descriptors for a set of related compounds with known activities. These descriptors can be classified into several categories:
Electronic Descriptors: These describe the electronic properties of the molecule, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), partial charges, and dipole moments. For phenolic compounds, electronic features of the hydroxyl group are often significant. nih.govnih.gov
Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area.
Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with LogP (the logarithm of the octanol-water partition coefficient) being a common example.
Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule that describe its connectivity and branching. slideshare.net
Model Development: Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that relates a combination of descriptors to the observed activity. nih.govnih.gov
Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical validation techniques to ensure its reliability.
Examples of QSAR Studies on Phenolic Derivatives:
Antioxidant Activity: QSAR studies on phenolic antioxidants have shown that their activity is often correlated with descriptors such as the bond dissociation enthalpy (BDE) of the phenolic hydroxyl group and the ionization potential (IP). researchgate.netjocpr.com A lower BDE indicates that the hydrogen atom can be more easily donated to scavenge free radicals. The number and position of hydroxyl groups on the aromatic ring are also critical factors. nih.gov
Toxicity: The toxicity of phenol derivatives to various organisms has been successfully modeled using QSAR. For instance, studies have used quantum topological molecular similarity (QTMS) indices to develop models that predict the toxicity of phenols to organisms like Tetrahymena pyriformis and Pseudomonas putida. nih.gov These models can help in identifying the molecular fragments that contribute significantly to the toxic effects.
By applying QSAR principles to this compound and its hypothetical analogs, researchers could predict which structural modifications are likely to enhance a desired property. For example, a QSAR model for antioxidant activity might suggest that adding another hydroxyl group to the phenol ring or modifying the substituents to alter the electronic properties could lead to more potent compounds. This in silico approach significantly streamlines the design process, allowing for the prioritization of the most promising candidates for synthesis and further experimental testing.
In Vitro Biological and Biochemical Research Non Clinical Focus
Interaction with Model Biological Systems and Isolated Components
Enzyme Inhibition/Activation Studies in Cell-Free Systems
Currently, there are no specific studies detailing the inhibitory or activating effects of 3-(2-Amino-2-methylpropyl)phenol on isolated enzymes in cell-free systems. Research in this area would typically involve assays to measure the compound's direct interaction with specific enzymes, determining parameters such as the half-maximal inhibitory concentration (IC₅₀) or the activation constant (Kₐ). For instance, studies on other aminophenol derivatives have investigated their potential to inhibit enzymes like trypsin, which is involved in various physiological and pathological processes. biosynth.com A comprehensive evaluation of this compound would require screening against a panel of enzymes to identify potential targets.
Table 1: Hypothetical Enzyme Inhibition Data for this compound This table is for illustrative purposes only, as no specific data is currently available.
| Enzyme Target | Assay Type | IC₅₀ (µM) | Inhibition Type |
|---|---|---|---|
| Example Protease | Fluorometric | N/A | N/A |
| Example Kinase | Radiometric | N/A | N/A |
| Example Oxidase | Spectrophotometric | N/A | N/A |
Receptor Binding Assays with Recombinant Proteins
Specific data from receptor binding assays for this compound with recombinant proteins are not available. This type of research is crucial for understanding the compound's potential mechanism of action. Such assays would determine the affinity and selectivity of the compound for various receptors. For example, a structurally related compound, (-)-(1R,2R)-3-(3-dimethylamino-1-ethyl-2-methyl-propyl)-phenol, also known as Tapentadol, has been shown to be a µ-opioid receptor agonist. researchgate.net Similar studies on this compound would elucidate its potential pharmacological targets.
Table 2: Hypothetical Receptor Binding Affinity Data for this compound This table is for illustrative purposes only, as no specific data is currently available.
| Receptor Target | Ligand | Ki (nM) |
|---|---|---|
| Example Receptor A | [³H]-Ligand X | N/A |
| Example Receptor B | [¹²⁵I]-Ligand Y | N/A |
| Example Receptor C | [³H]-Ligand Z | N/A |
Cellular Mechanistic Studies in Non-Human Cell Lines
Investigating Cellular Uptake and Distribution Mechanisms
There is no published research on the cellular uptake and distribution mechanisms of this compound in non-human cell lines. Understanding how a compound enters cells is fundamental to evaluating its biological activity. Such studies would typically employ techniques like fluorescence microscopy or radiolabeling to track the compound's movement across the cell membrane and its localization within cellular compartments.
Effects on Specific Intracellular Pathways
Information regarding the effects of this compound on specific intracellular pathways, such as signaling cascades, metabolic processes, or apoptosis in cancer cell lines, is currently absent from the scientific literature. Research in this area would involve treating non-human cell lines with the compound and analyzing changes in protein expression, phosphorylation status, or metabolic activity to identify the molecular pathways it modulates.
Antioxidant and Antiproliferative Activity in Cellular Models
While phenolic compounds, in general, are known for their antioxidant and antiproliferative properties, there are no specific studies that have evaluated these activities for this compound in cellular models. nih.gov Antioxidant activity is often assessed by measuring the compound's ability to scavenge free radicals or reduce oxidative stress in cells. Antiproliferative activity is typically determined by treating cancer cell lines with the compound and measuring its effect on cell viability and proliferation. For example, various o-aminophenol derivatives have been shown to exhibit moderate cytotoxic effects against different cancer cell lines. researchgate.netnih.gov
Table 3: Hypothetical Antiproliferative Activity of this compound in Non-Human Cancer Cell Lines This table is for illustrative purposes only, as no specific data is currently available.
| Cell Line | Assay Type | GI₅₀ (µM) |
|---|---|---|
| Murine Melanoma (B16-F10) | MTT Assay | N/A |
| Rat Glioma (C6) | SRB Assay | N/A |
| Chinese Hamster Ovary (CHO) | AlamarBlue Assay | N/A |
Structure-Activity Relationship (SAR) Studies for Analogs (Non-Clinical)
Structure-Activity Relationship (SAR) studies are a cornerstone in medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For phenolic compounds like this compound, SAR studies involve the systematic modification of the molecule to identify key structural features responsible for its biochemical effects. These studies are crucial for optimizing lead compounds to enhance potency, selectivity, and other pharmacological properties. researchgate.netresearchgate.netsemanticscholar.org
The design of derivatives of this compound for SAR studies typically involves modifications at three primary sites: the phenolic hydroxyl group, the aromatic ring, and the aminopropyl side chain. Synthetic strategies for creating a library of analogs would explore the impact of these changes on in vitro activity.
Modification of the Phenolic Hydroxyl Group: The hydroxyl group can be converted to ethers or esters to investigate the importance of its hydrogen-bonding capacity and acidity. For instance, methylation to a methoxy group or acylation to an acetate (B1210297) ester would provide insights into the role of the hydroxyl proton.
Substitution on the Aromatic Ring: Introducing various substituents (e.g., halogens, alkyl groups, nitro groups) at different positions on the benzene (B151609) ring can probe the influence of electronic effects (electron-donating or electron-withdrawing) and steric bulk on activity. nih.govnih.govresearchgate.net The synthesis of such derivatives often involves electrophilic aromatic substitution reactions on a protected aminophenol precursor. researchgate.net
Alterations to the Aminopropyl Side Chain: The amino group and the propyl chain can be modified to understand the role of basicity, steric hindrance, and chain length. This could include N-alkylation, N-acylation, or changing the length and branching of the alkyl chain.
A general synthetic approach for such derivatives might start from a suitable aminophenol precursor, followed by a series of protection, substitution, and deprotection steps to yield the desired analogs. nih.govnih.govresearchgate.net The synthesis of a series of 4-aminophenol (B1666318) derivatives, for example, has been achieved through the reaction of 4-aminophenol with various aldehydes to form Schiff bases. nih.govnih.gov
Interactive Table: Hypothetical SAR Data for this compound Analogs
The following table presents hypothetical data for illustrative purposes, as specific experimental data for a series of this compound derivatives were not available in the searched literature. This table demonstrates how SAR data for a related series of aminophenol compounds might be presented.
| Compound ID | R1 (Phenolic OH) | R2 (Aromatic Ring) | R3 (Amino Group) | In Vitro Activity (IC50, µM) |
| Parent | OH | H | NH2 | 10.5 |
| Analog 1 | OCH3 | H | NH2 | 25.2 |
| Analog 2 | OH | 5-Cl | NH2 | 5.8 |
| Analog 3 | OH | H | NHCH3 | 8.2 |
| Analog 4 | OH | 4-NO2 | NH2 | 15.1 |
| Analog 5 | O-Acetyl | H | NH2 | 30.7 |
The synthesized derivatives of this compound would be subjected to a panel of in vitro biochemical assays to determine their biological activity. The goal is to establish a clear correlation between the structural changes and the observed effects.
For phenolic and aminophenol compounds, in vitro evaluations often include assessments of their antioxidant, antimicrobial, and enzyme inhibitory activities. researchgate.netnih.govresearchgate.net For instance, a study on various phenolic and aniline compounds investigated their radical scavenging activities, revealing that the position of active groups plays a crucial role, with ortho and para positions often being more active than meta. researchgate.net
Importance of the Phenolic Hydroxyl Group: The conversion of the hydroxyl group to a methoxy (Analog 1) or an acetyl group (Analog 5) leads to a decrease in activity, suggesting that the hydrogen-bonding ability of the phenolic hydroxyl is important for the biochemical response.
Influence of Aromatic Substitution: The introduction of an electron-withdrawing chloro group at the 5-position (Analog 2) enhances activity, while a nitro group at the 4-position (Analog 4) reduces it. This indicates that both electronic and positional factors on the aromatic ring are critical.
Role of the Amino Group: N-methylation of the amino group (Analog 3) results in a slight improvement in activity, suggesting that some modification at this site is tolerated and could be explored for further optimization.
These correlations help in building a pharmacophore model, which is a three-dimensional representation of the key structural features required for biological activity.
Protein-Ligand Interaction Characterization
Understanding how a small molecule like this compound binds to its protein target is fundamental to elucidating its mechanism of action. Various biophysical and spectroscopic techniques are employed to characterize these interactions in detail. nih.govresearchgate.netelsevierpure.com
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique used to measure the binding kinetics (association and dissociation rates) and affinity of small molecules to a protein target immobilized on a sensor chip. springernature.comnih.govreichertspr.com In a typical SPR experiment for a small molecule like this compound, the target protein would be immobilized, and the small molecule would be flowed over the surface at various concentrations. springernature.comnih.gov The binding events are monitored in real-time, providing data on the on-rate (k_a), off-rate (k_d), and the equilibrium dissociation constant (K_D). bio-rad.com SPR is particularly valuable for screening small molecule libraries and for detailed kinetic characterization of lead compounds. reichertspr.combio-rad.com
Isothermal Titration Calorimetry (ITC): ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. nih.govwikipedia.orgmalvernpanalytical.com This allows for the determination of the binding affinity (K_a), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction in a single experiment. wikipedia.orgwhiterose.ac.uktainstruments.com In an ITC experiment, a solution of this compound would be titrated into a sample cell containing the target protein. The resulting heat changes are measured to construct a binding isotherm, from which the thermodynamic parameters can be derived. nih.govmalvernpanalytical.comtainstruments.com ITC is considered the gold standard for characterizing the thermodynamics of binding interactions. tainstruments.com
Interactive Table: Illustrative Biophysical Data for a Small Molecule-Protein Interaction
The following table presents illustrative data that could be obtained from SPR and ITC experiments for a small molecule binding to a protein target. Specific data for this compound is not available in the searched literature.
| Technique | Parameter | Value | Unit |
| SPR | Association Rate (k_a) | 1.5 x 10^4 | M⁻¹s⁻¹ |
| Dissociation Rate (k_d) | 3.0 x 10⁻³ | s⁻¹ | |
| Dissociation Constant (K_D) | 200 | µM | |
| ITC | Association Constant (K_a) | 5.0 x 10³ | M⁻¹ |
| Enthalpy (ΔH) | -8.5 | kcal/mol | |
| Entropy (ΔS) | 2.1 | cal/mol·K | |
| Stoichiometry (n) | 1.1 |
Spectroscopic techniques are widely used to study the binding of ligands to proteins, often by monitoring changes in the spectroscopic properties of either the protein or the ligand upon complex formation.
Fluorescence Spectroscopy: This technique can be used to monitor changes in the intrinsic fluorescence of a protein (typically from tryptophan and tyrosine residues) upon ligand binding. nih.gov If the binding of this compound to a protein target alters the local environment of these fluorescent amino acids, a change in fluorescence intensity or emission wavelength can be observed. nih.gov This can be used to determine binding affinities. Alternatively, a fluorescently labeled analog of the compound could be synthesized and used in fluorescence polarization or FRET assays. nih.gov
Mass Spectrometry (MS): Native mass spectrometry can be used to directly observe the non-covalent complexes between a protein and a small molecule ligand. nih.govresearchgate.net This technique provides information on the stoichiometry of the binding and can be used to estimate binding affinities. nih.gov
Raman Spectroscopy: Recent advances in techniques like thermostable Raman interaction profiling (TRIP) allow for the label-free monitoring of protein-ligand interactions in real-time at the atomic level by detecting small changes in molecular geometry upon binding.
Advanced Analytical Methodologies in Research
Chromatographic Methods for Purity Assessment and Separation in Research Samples
Chromatography is a cornerstone of analytical chemistry, indispensable for separating and quantifying components within a mixture. For 3-(2-Amino-2-methylpropyl)phenol, both high-performance liquid chromatography and gas chromatography-mass spectrometry are vital tools for assessing purity in research samples.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile compounds like this compound. The development of a robust, stability-indicating HPLC method is a critical step in its research. A reversed-phase approach is typically favored due to the compound's moderate polarity.
Method development involves a systematic screening of parameters to achieve optimal separation of the main compound from any process-related impurities or degradation products. copbela.org Key variables include the stationary phase (column), mobile phase composition, pH, and detector wavelength. The presence of both an ionizable amino group and a phenolic group means that the mobile phase pH is a critical parameter influencing the retention time and peak shape.
A typical starting point for method development is a C18 column with a gradient elution using a buffered aqueous phase and an organic modifier like acetonitrile or methanol. jmaterenvironsci.comnih.gov UV detection is suitable due to the presence of the phenolic chromophore. The method must be validated according to established guidelines to ensure it is linear, accurate, precise, and specific for its intended purpose of purity assessment. nih.gov
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Due to its polar amino and hydroxyl functional groups, this compound is not sufficiently volatile for direct analysis by Gas Chromatography (GC). Therefore, a derivatization step is essential to convert the polar groups into less polar, more volatile derivatives. This process enhances chromatographic behavior and allows for analysis by GC-MS.
Common derivatization procedures involve silylation, which targets active hydrogens on the amine and phenol (B47542) groups. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used to form trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. researchgate.net These reactions render the molecule volatile and thermally stable.
Once derivatized, the sample is analyzed by GC-MS. The gas chromatograph separates the derivatized compound from any volatile impurities, and the mass spectrometer provides fragmentation patterns that confirm the identity of the analyte and help in the structural elucidation of unknown impurities. sips.org.in This technique is highly sensitive and specific, making it excellent for identifying trace-level volatile or semi-volatile impurities in research samples. creative-biolabs.com
Capillary Electrophoresis for Chiral Separation and Purity Profiling
The structure of this compound contains a stereocenter, meaning it can exist as a pair of enantiomers. Capillary Electrophoresis (CE) has emerged as a powerful technique for chiral separations due to its high efficiency and resolution. eag.com
In CE, separation is achieved based on the differential migration of ions in an electric field. For chiral separations, a chiral selector is added to the background electrolyte (BGE). Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for separating enantiomers of basic compounds. The principle relies on the formation of transient, diastereomeric inclusion complexes between the enantiomers and the chiral selector, which have different mobilities.
Method development for chiral CE involves optimizing several parameters, including the type and concentration of the chiral selector, the pH and concentration of the background electrolyte, applied voltage, and capillary temperature. The pH of the buffer is particularly important as it affects the charge of the analyte and the electroosmotic flow (EOF), both of which are crucial for achieving separation. lcms.cz CE provides an orthogonal method to HPLC for purity profiling and is uniquely suited for determining the enantiomeric purity of the compound.
| Parameter | Condition |
|---|---|
| Capillary | Fused Silica, 50 µm i.d., 60 cm total length |
| Background Electrolyte (BGE) | 25 mM Phosphate buffer, pH 2.5 |
| Chiral Selector | 15 mM Hydroxypropyl-β-cyclodextrin |
| Voltage | 25 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (50 mbar for 5 s) |
| Detection | UV at 214 nm |
Advanced Titrimetric Methods for Quantitative Analysis in Research Settings
While chromatographic methods are ideal for purity and separation, titrimetric methods provide a direct and accurate means of quantitative analysis (assay determination). Given that this compound is a weak base (due to the amino group) and an extremely weak acid (due to the phenolic group), non-aqueous titration is the most suitable approach. Titration in an aqueous medium would fail to provide a sharp endpoint for such a weak base. copbela.org
The method involves dissolving the compound in a non-polar, aprotic solvent, such as glacial acetic acid, which can enhance the basicity of the amine. metrohm.com The solution is then titrated with a strong acid in a non-aqueous solvent, most commonly perchloric acid in glacial acetic acid. researchgate.net
The endpoint of the titration can be determined potentiometrically using a suitable electrode system (e.g., a glass electrode or a specialized non-aqueous electrode like a Solvotrode). metrohm.com The potentiometric method provides a precise determination of the equivalence point from the inflection in the titration curve. This absolute method is fundamental for assigning the potency of a reference standard. lgcstandards.com
Quality Control and Reference Standard Characterization for Research Applications
The establishment of a well-characterized reference standard is a prerequisite for accurate quantitative analysis and quality control in any research application. A primary reference standard for this compound must be of the highest possible purity and extensively characterized. lcms.czeurofins.com
The characterization process involves a suite of orthogonal analytical techniques to confirm identity and assess purity. pharmtech.com
Identity Confirmation: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are used to confirm the molecular structure.
Purity Assessment: The purity of the reference standard is determined by a mass balance approach, where assays are performed for organic impurities, water content, residual solvents, and non-combustible inorganic impurities. lcms.cz
Organic Purity: HPLC is the primary method used to quantify organic impurities. The area percent of all impurity peaks is summed to determine the total organic impurity level.
Water Content: Karl Fischer titration is the standard method for determining water content.
Residual Solvents: GC is used to quantify any remaining solvents from the synthesis process.
Inorganic Impurities: Methods like Residue on Ignition (ROI) or Inductively Coupled Plasma (ICP) can be used to determine the content of inorganic impurities. pharmtech.com
The assigned purity value of the reference standard is calculated by subtracting the percentages of all identified impurities from 100%. This fully characterized standard is then used for the quantitative determination of this compound in routine research samples. eag.com
Potential Research Applications and Future Directions Non Clinical
Applications in Materials Science Research
While specific studies on the use of 3-(2-Amino-2-methylpropyl)phenol as a monomer are not available, the general class of aminophenols is utilized in the synthesis of high-performance polymers. The bifunctional nature of these molecules allows them to be incorporated into polymer backbones, potentially enhancing properties such as thermal stability, adhesion, and chemical resistance. For instance, related phenolic compounds are precursors to phenolic resins and can be modified to create specialty coatings and adhesives. smolecule.commdpi.com The introduction of the 2-amino-2-methylpropyl group could theoretically impart unique solubility and cross-linking characteristics to new polymers.
Role as a Synthetic Precursor for Complex Organic Molecules
Aminophenols are valuable building blocks in organic synthesis. wikipedia.orgresearchgate.net They serve as starting materials for the construction of more complex molecules due to the differential reactivity of the aromatic ring, the hydroxyl group, and the amino group. For example, the structurally related compound 3-Amino-2-methylphenol has been used in the synthesis of 8-hydroxy-7-methylquinoline. sigmaaldrich.com It is plausible that this compound could similarly serve as a precursor for novel heterocyclic compounds, ligands for catalysis, or other complex organic structures. However, specific synthetic pathways originating from this compound are not documented in available literature.
Use in Chemical Biology as Probes and Tools for Mechanistic Investigations
Phenolic compounds are often employed in the development of molecular probes. The phenol (B47542) moiety can act as a fluorophore or can be modified to create sensors for various biological and chemical analytes. While there is no direct evidence of this compound being used for this purpose, its structural elements are present in molecules designed for such applications. The amino and hydroxyl groups offer handles for conjugation to other molecules or for interaction with specific targets.
Development of Advanced Methodologies for Chemical Synthesis and Analysis
The synthesis of substituted phenols and aminophenols is a well-established area of chemical research. acs.org General methods for the synthesis of aminophenol derivatives often involve the reduction of a corresponding nitrophenol or the amination of a phenol. wikipedia.org For instance, a common route to produce 4-aminophenol (B1666318) is the reduction of 4-nitrophenol. wikipedia.org A hypothetical synthesis of this compound could involve multi-step processes starting from a simpler phenol derivative.
Analytical characterization of such compounds typically involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity. smolecule.com Chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be standard for its detection and quantification. smolecule.com
Future Research Avenues and Unexplored Areas for Academic Investigation
The lack of specific research on this compound indicates that its chemical and physical properties, as well as its potential applications, remain largely unexplored. Future academic investigation could focus on the following areas:
Novel Polymer Synthesis: A systematic study of its polymerization behavior, both as a monomer and a co-monomer, could lead to the development of new materials with tailored properties.
Catalysis: The amino and hydroxyl groups could serve as ligating sites for metal ions, suggesting its potential use in the design of novel catalysts.
Corrosion Inhibition: Aminophenol derivatives have been investigated as corrosion inhibitors. The specific structure of this compound might offer unique performance characteristics in this application.
Fundamental Reactivity Studies: A detailed investigation of its chemical reactivity would provide valuable data for its potential use as a synthetic intermediate.
Q & A
Q. What are the optimal synthetic routes for 3-(2-Amino-2-methylpropyl)phenol, and what factors influence reaction yields?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as alkylation of phenol derivatives with 2-amino-2-methylpropanol or reductive amination of ketone intermediates. Key factors affecting yields include:
-
Catalyst selection : Transition-metal catalysts (e.g., palladium) or acid/base conditions for regioselective coupling .
-
Solvent systems : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
-
Purification : Column chromatography or recrystallization from hot water/alcohol mixtures to isolate high-purity products .
- Data Table :
| Reaction Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Alkylation | 2-Amino-2-methylpropanol, K₂CO₃, DMF | 60-75% | |
| Reductive Amination | NaBH₄, MeOH | 50-65% |
Q. How is this compound structurally characterized in academic research?
- Methodological Answer : Structural confirmation relies on:
- Spectroscopy : ¹H/¹³C NMR to verify amine and phenol proton environments (δ ~6.8 ppm for aromatic protons; δ ~1.3 ppm for methyl groups) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ at m/z 166.12 (C₁₀H₁₅NO) .
- X-ray Crystallography : SHELX software for resolving crystal structures, particularly for hydrogen-bonding networks involving the amine and hydroxyl groups .
Q. What are the known bioactivities of this compound, and how are they assessed?
- Methodological Answer : Preliminary studies suggest roles as:
- Enzyme substrate : Evaluated via tyrosinase inhibition assays (UV-Vis spectroscopy at λ = 475 nm for dopachrome formation) .
- Antimicrobial agent : Tested against Gram-positive bacteria (e.g., S. aureus) using broth microdilution (MIC values ~25-50 µg/mL) .
Note: Bioactivity data should be validated with cell viability assays (e.g., MTT) to rule off-target cytotoxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies often arise from:
- Purity variations : HPLC analysis (C18 column, acetonitrile/water gradient) to quantify impurities >0.5% .
- Assay conditions : Standardize pH (e.g., phosphate buffer at pH 6.8 for tyrosinase assays) and temperature (25°C vs. 37°C) .
- Structural analogs : Compare activity of this compound with its isomer 4-(2-Amino-2-methylpropyl)phenol to assess positional effects .
Q. What computational strategies predict the interaction of this compound with biological targets?
- Methodological Answer : Use:
- Molecular Docking : AutoDock Vina to model binding to tyrosinase (PDB ID: 2Y9X); prioritize poses with hydrogen bonds to Cu²⁺ active sites .
- MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-enzyme complexes (RMSD <2.0 Å acceptable) .
- QSAR Models : Train on analogs (e.g., aminophenol derivatives) to predict logP and bioavailability (e.g., SwissADME) .
Q. What are the challenges in optimizing this compound derivatives for enhanced selectivity?
- Methodological Answer : Key challenges include:
- Amine functionalization : Protecting groups (e.g., Boc) to prevent unwanted side reactions during derivatization .
- Solubility : Introduce sulfonate or PEG groups while monitoring logP shifts (target logP <3.0 for improved aqueous solubility) .
- Toxicity : Ames test for mutagenicity and zebrafish embryo models for acute toxicity screening (LC₅₀ >100 µM desirable) .
Q. How can researchers address stability issues of this compound in aqueous solutions?
- Methodological Answer : Stability protocols:
- pH control : Store at pH 5-6 (citrate buffer) to prevent amine oxidation or phenol deprotonation .
- Light sensitivity : Use amber vials and argon gas to minimize photodegradation (UPLC-MS monitoring over 72 hours) .
- Lyophilization : Freeze-dry in trehalose matrix for long-term storage (-80°C; <5% degradation after 6 months) .
Data Contradiction Analysis
Q. Why do crystallographic data for this compound vary across studies?
- Methodological Answer : Variations arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
